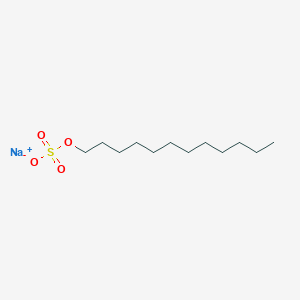

sodium;dodecyl sulfate

Übersicht

Beschreibung

sodium;dodecyl sulfate, also known as sodium lauryl sulfate, is an anionic surfactant commonly used in various industries. It is a mixture of sodium alkyl sulfates, primarily sodium dodecyl sulfate. This compound is known for its ability to lower the surface tension of aqueous solutions, making it an effective emulsifier, wetting agent, and detergent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sodium lauryl sulfate is typically synthesized through the sulfation of lauryl alcohol, followed by neutralization with sodium hydroxide. The reaction conditions involve the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The process can be summarized as follows:

Sulfation: Lauryl alcohol reacts with sulfur trioxide or chlorosulfonic acid to form lauryl sulfate.

Neutralization: The lauryl sulfate is then neutralized with sodium hydroxide to produce sodium lauryl sulfate.

Industrial Production Methods

In industrial settings, the production of sodium lauryl sulfate involves continuous processes to ensure high efficiency and yield. The sulfation reaction is carried out in a reactor where lauryl alcohol and sulfur trioxide are continuously fed. The resulting lauryl sulfate is then neutralized in a separate reactor with sodium hydroxide. The final product is purified and dried to obtain sodium lauryl sulfate in its desired form.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium lauryl sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Sodium lauryl sulfate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions and processes.

Biology: It is employed in protein biochemistry as a denaturing agent in polyacrylamide gel electrophoresis (SDS-PAGE).

Medicine: It is used in pharmaceuticals as an emulsifying agent in creams and ointments.

Industry: It is widely used in the production of detergents, shampoos, and toothpaste.

Wirkmechanismus

Sodium lauryl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different substances. In biological applications, it denatures proteins by disrupting non-covalent bonds, leading to the unfolding of protein structures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sodium dodecylbenzenesulfonate: Another anionic surfactant with similar properties but a different chemical structure.

Sodium stearate: A surfactant with a longer carbon chain, leading to different solubility and emulsifying properties.

Uniqueness

Sodium lauryl sulfate is unique due to its balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant in a wide range of applications. Its relatively low cost and ease of production also contribute to its widespread use .

Eigenschaften

IUPAC Name |

sodium;dodecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMJMQXJHONAFJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(6-Chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;pentafluoro-lambda5-phosphane;fluoride](/img/structure/B7797936.png)

![[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7797962.png)